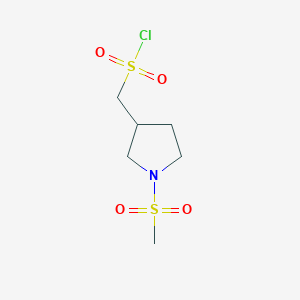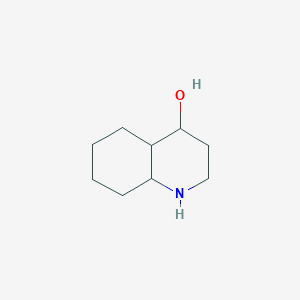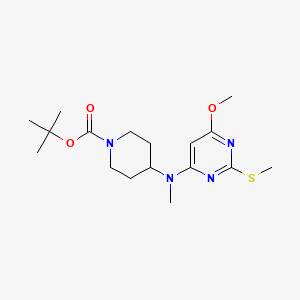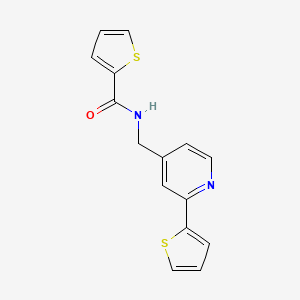![molecular formula C23H22N2OS2 B2783084 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile CAS No. 478081-62-8](/img/structure/B2783084.png)
4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile is a complex organic compound with the molecular formula C23H22N2OS2. This compound is characterized by its thiophene ring, which is a five-membered ring containing sulfur, and various functional groups attached to it, including an amino group, a benzoyl group, and a tert-butylphenylmethylsulfanyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of Functional Groups: The amino group can be introduced through nucleophilic substitution reactions, while the benzoyl group can be added via Friedel-Crafts acylation. The tert-butylphenylmethylsulfanyl group can be attached through a thiol-ene reaction or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
化学反応の分析
Types of Reactions
4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl alcohol derivatives .
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its structural features suggest potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
作用機序
The mechanism of action of 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. For example, the amino group can form hydrogen bonds, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
類似化合物との比較
Similar Compounds
4-Amino-5-benzoyl-2-(methylsulfanyl)thiophene-3-carbonitrile: This compound is similar but lacks the tert-butylphenylmethyl group, which may affect its chemical properties and biological activity.
4-Amino-5-benzoyl-2-(phenylmethylsulfanyl)thiophene-3-carbonitrile: This compound has a phenylmethyl group instead of a tert-butylphenylmethyl group, which can influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the tert-butylphenylmethylsulfanyl group in 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile imparts unique steric and electronic properties that can enhance its stability and specificity in various applications.
特性
IUPAC Name |
4-amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS2/c1-23(2,3)17-11-9-15(10-12-17)14-27-22-18(13-24)19(25)21(28-22)20(26)16-7-5-4-6-8-16/h4-12H,14,25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZLVPRETBMTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-(4-methoxyphenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783001.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2783002.png)
![(3R,6R,7AS)-6-Bromo-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B2783003.png)
![1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2783005.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2783007.png)
![3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2783008.png)

![methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate](/img/structure/B2783013.png)
![N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide](/img/structure/B2783015.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2783019.png)

![3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2783022.png)
